Chondroitin disaccharide di-0S sodium salt (CAS 136132-69-9) is a highly purified, non-sulfated, unsaturated disaccharide (ΔUA-[1→3]-GalNAc) derived from the enzymatic depolymerization of chondroitin. In industrial and analytical procurement, it serves as the definitive reference standard for zero-sulfation baseline calibration in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) workflows. Unlike crude polymeric mixtures, this defined sodium salt offers absolute structural homogeneity and enhanced aqueous solubility, making it indispensable for quantifying the exact degree of sulfation in pharmaceutical-grade glycosaminoglycans (GAGs) and serving as a strict negative control in engineered sulfotransferase assays [1].
Attempting to substitute di-0S with crude chondroitin sulfate or sulfated disaccharides (such as di-4S or di-6S) fundamentally compromises analytical accuracy and enzymatic assay design. Crude chondroitin is a heterogeneous macromolecule with stochastic sulfation patterns, making it entirely unsuitable for precise molar calibration or mass spectrometry reference. Substituting with a sulfated isomer like di-4S introduces a highly electronegative sulfate group, which drastically shifts the anion-exchange HPLC retention time and alters the exact mass by approximately 80 Da, rendering sulfated analogs useless for establishing the non-sulfated baseline required to calculate the true sulfation ratio of pharmaceutical batches[1]. Furthermore, di-0S lacks the minimum chain length required for certain sulfotransferase recognition, meaning it cannot be replaced by larger oligosaccharides if a non-reactive control is needed [2].
In negative-ion UPLC-MS workflows, chondroitin disaccharide di-0S yields a distinct mass-to-charge ratio that allows absolute differentiation from sulfated isomers. Studies confirm that di-0S presents an [M-H]- peak at m/z 378.10, whereas the sulfated comparator di-4S presents at m/z 458.05[1].
| Evidence Dimension | Exact mass (m/z) in negative ion mode |
| Target Compound Data | m/z 378.10 ([M-H]-) |
| Comparator Or Baseline | Chondroitin disaccharide di-4S (m/z 458.05) |
| Quantified Difference | 79.95 Da mass shift (exact mass of one sulfate group) |
| Conditions | UPLC-MS analysis of enzymatically depolymerized chondroitin |
Provides absolute mass-based quantification of the non-sulfated fraction in engineered microbial chondroitin, preventing overestimation of product quality.
When evaluating substrates for in vitro ATP-dependent sulfation by chondroitin-4-O-sulfotransferase (C4ST), di-0S demonstrates strict non-reactivity compared to larger oligosaccharides. Mass spectrometry analysis of enzymatic products revealed that while tetrasaccharides (CH4) and larger chains were successfully sulfated, the di-0S disaccharide exhibited 0% conversion[1].
| Evidence Dimension | Enzymatic sulfation conversion by C4ST |
| Target Compound Data | 0% conversion (not a recognized substrate) |
| Comparator Or Baseline | Chondroitin tetrasaccharide CH4 (>0% conversion, minimum recognition unit) |
| Quantified Difference | Absolute lack of reactivity for di-0S vs. successful sulfation of CH4 |
| Conditions | In vitro ATP-dependent sulfation system using recombinant C4ST |
Proves di-0S is strictly an analytical end-product or baseline control, guiding buyers to purchase larger oligosaccharides (≥ tetrasaccharide) if they intend to synthesize sulfated chains.
The calculation of the sulfation level in pharmaceutical chondroitin sulfate relies on the baseline resolution of di-0S from sulfated units. In strong anion-exchange HPLC, di-0S elutes significantly earlier than di-4S due to the absence of the highly electronegative sulfate group. This distinct elution profile allows the exact sulfation level to be defined as the ratio of the di-4S peak area to the combined peak areas of di-4S and di-0S [1].
| Evidence Dimension | Anion-exchange HPLC elution sequence |
| Target Compound Data | Early elution (low ionic strength requirement) |
| Comparator Or Baseline | Sulfated isomers di-4S/di-6S (late elution, high ionic strength requirement) |
| Quantified Difference | Complete baseline resolution between non-sulfated and sulfated disaccharides |
| Conditions | Strong anion-exchange HPLC with a 2M NaCl gradient |
Enables precise, reproducible calculation of the sulfation ratio in pharmaceutical-grade chondroitin sulfate batches.
Directly downstream of its distinct exact mass (m/z 378.10) and early HPLC elution profile, di-0S sodium salt is the mandatory reference standard for quantifying the non-sulfated fraction in pharmaceutical chondroitin sulfate batches following chondroitinase ABC digestion [1].
Because di-0S is not recognized as a substrate by enzymes like C4ST (unlike tetrasaccharides and larger chains), it serves as the perfect non-reactive baseline control in enzymatic synthesis and kinetic screening assays [2].
Utilizing its specific UPLC-MS signature, di-0S is procured as an analytical standard to accurately measure elevated non-sulfated disaccharide levels in tissue samples, such as pancreatic tumors, where altered GAG metabolism is a key disease indicator [3].